Methyl 2-bromo-3-chloro-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-3-chloro-5-methylbenzoate: is an organic compound characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to a benzene ring, which is further esterified with methanol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of methyl benzoate. This involves the substitution of hydrogen atoms on the benzene ring with bromine and chlorine atoms under controlled conditions.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of methyl benzoate with appropriate halogenated intermediates to introduce the bromine and chlorine atoms.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions, often using catalysts to improve yield and selectivity. The process is carried out under stringent conditions to ensure the safety and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxyl derivatives.
Substitution: Substitution reactions are common, where the bromine or chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and phenols.
Substitution: Formation of different halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-bromo-3-chloro-5-methylbenzoate exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-bromo-2-chloro-5-methylbenzoate
Methyl 5-bromo-3-chloro-2-methylbenzoate
Uniqueness: Methyl 2-bromo-3-chloro-5-methylbenzoate is unique in its specific arrangement of halogen atoms and methyl group on the benzene ring, which influences its reactivity and applications compared to its isomers.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H8BrClO2 |
---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
methyl 2-bromo-3-chloro-5-methylbenzoate |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)8(10)7(11)4-5/h3-4H,1-2H3 |
InChI Key |
MDMVNUHTNUBNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.